6-(4-Fluorophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(4-Fluorophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate, which is then cyclized with a quinazoline derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly against prostate and lung cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells is attributed to its interaction with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor with similar applications.
Afatinib: A quinazoline derivative used for the treatment of various cancers, including lung and breast cancer.
Uniqueness
6-(4-Fluorophenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and the presence of the benzimidazo[1,2-c]quinazoline core. This structure imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H16FN3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C21H16FN3/c1-21(14-10-12-15(22)13-11-14)24-17-7-3-2-6-16(17)20-23-18-8-4-5-9-19(18)25(20)21/h2-13,24H,1H3 |
InChI Key |
CWOLVFQROPLVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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